

# Comparative Analysis of Ricorfotide Vedotin's Cross-Reactivity Profile

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For Researchers, Scientists, and Drug Development Professionals

**Ricorfotide vedotin** (CBP-1008) is a first-in-class bi-specific peptide-drug conjugate (PDC) that delivers the cytotoxic agent monomethyl auristatin E (MMAE) to tumor cells expressing Folate Receptor Alpha (FR $\alpha$ ) and Transient Receptor Potential Cation Channel Subfamily V Member 6 (TRPV6).[1] This guide provides a comparative overview of the available preclinical data on the cross-reactivity and selectivity of **ricorfotide vedotin**, alongside other FR $\alpha$ -targeting agents, to aid in the evaluation of its therapeutic potential and off-target risk profile.

## Summary of Preclinical Cross-Reactivity and Selectivity Data

At present, publicly available, detailed quantitative studies specifically assessing the cross-reactivity of **ricorfotide vedotin** against a broad panel of off-target receptors are limited. The primary characterization of its selectivity is based on its differential binding affinity for its two intended targets and its activity in preclinical models.



Drug	Target(s)	Binding Affinity	Off-Target Profile Highlights	Source
Ricorfotide Vedotin (CBP- 1008)	FRα, TRPV6	High affinity for FRα, Low affinity for TRPV6	Preclinical studies indicate efficacy is correlated with target expression. No specific off-target binding studies are publicly available.	[1]
Mirvetuximab Soravtansine	FRα	High affinity (Kd ≤ 0.1 nM)	Preclinical data suggests limited binding to normal tissues with low FRα expression.	[2]
Luveltamab Tazevibulin	FRα	High affinity	Designed for site-specific conjugation to minimize off-target toxicities.	[3][4]

### In Vitro Cytotoxicity

Preclinical findings indicate that **ricorfotide vedotin**'s cytotoxic activity is enhanced in the presence of both FR $\alpha$  and TRPV6. The presence of TRPV6 appears to facilitate faster FR $\alpha$ -mediated internalization of the drug, leading to increased potency.[1] While specific cytotoxicity data on a wide panel of cell lines with varying target expression levels is not publicly detailed, the efficacy in patient-derived xenograft (PDX) models of ovarian cancer was shown to be superior in tumors positive for both FR $\alpha$  and TRPV6 compared to those with at least one negative marker.[1]



### In Vivo Toxicology

The maximum tolerated doses (MTD) of **ricorfotide vedotin** have been established in multiple species, providing an early indication of its therapeutic window.

Species	Maximum Tolerated Dose (MTD)	Source
Mouse	4 mg/kg	[1]
Rat	2 mg/kg	[1]
Monkey	1 mg/kg	[1]

## Comparison with Alternative FRα-Targeting Therapies

Mirvetuximab Soravtansine is an antibody-drug conjugate (ADC) that targets FR $\alpha$ . Preclinical studies have demonstrated its high binding affinity for FR $\alpha$  (Kd values  $\leq$  0.1 nM) and selective binding to tumor cells expressing the receptor.[2] This selectivity is a key feature intended to minimize off-target toxicity.[2]

Luveltamab Tazevibulin is another  $FR\alpha$ -targeting ADC. Its design incorporates site-specific conjugation technology, which is intended to create a more homogenous drug product with a potentially improved safety profile by reducing off-target toxicities associated with heterogeneous ADCs.[3][4]

### **Experimental Protocols**

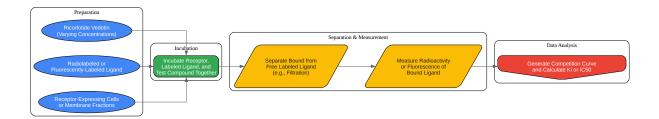
Detailed experimental protocols for the cross-reactivity studies of **ricorfotide vedotin** are not yet publicly available in peer-reviewed literature. However, based on standard practices for characterizing novel therapeutics, the following methodologies are likely employed.

#### **Binding Affinity Assays**

To determine the binding affinity of **ricorfotide vedotin** to FR $\alpha$  and TRPV6, and to assess off-target binding, competitive binding assays are typically performed.

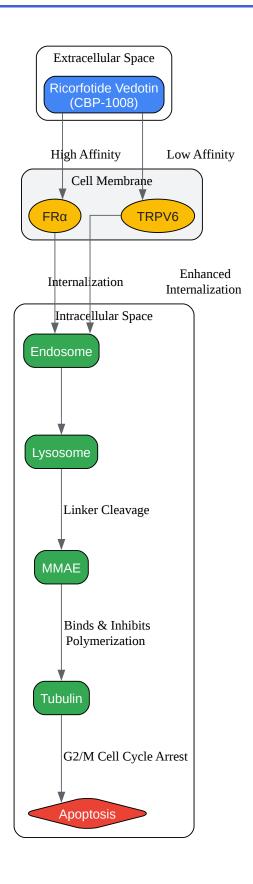


Workflow for a Competitive Binding Assay:









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#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Portico [access.portico.org]
- 3. The Anti-FRα Antibody–Drug Conjugate Luveltamab Tazevibulin Demonstrates Efficacy in Non–Small Cell Lung Cancer Preclinical Models and Induces Immunogenic Cell Death -PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO American Society of Clinical Oncology [asco.org]
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